molecular formula C11H14ClN5O4 B2467651 5,5'-((methylazanediyl)bis(methylene))bis(pyrimidine-2,4(1H,3H)-dione) hydrochloride CAS No. 1448075-04-4

5,5'-((methylazanediyl)bis(methylene))bis(pyrimidine-2,4(1H,3H)-dione) hydrochloride

Cat. No.: B2467651
CAS No.: 1448075-04-4
M. Wt: 315.71
InChI Key: COWNTRACYMLZEC-UHFFFAOYSA-N
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Description

This compound is a uracil derivative . It’s a bispyrimidine dione derivative, which has been designed as an effective HIV capsid protein inhibitor . The molecular formula of this compound is C11H14ClN5O4 .


Synthesis Analysis

The synthesis of bispyrimidine dione and tetrapyrimidine dione derivatives, including this compound, was achieved from uracil and aromatic aldehydes in the presence of HCl using a novel methodology .


Molecular Structure Analysis

The molecular structure of this compound includes a methylazanediyl group bridging two methylene groups, which are each connected to a pyrimidine-2,4(1H,3H)-dione .


Chemical Reactions Analysis

The compound was initially docked with an HIV capsid protein monomer to rationalize the ideas of design and to find the potential binding modes .


Physical and Chemical Properties Analysis

The average mass of this compound is 315.713 Da, and its monoisotopic mass is 315.073425 Da .

Scientific Research Applications

Polymerization and Material Science

Research into the polymerization of related compounds has led to the development of novel polymers with unique structural characteristics and physical properties. For example, polymerizations of certain dianion salts with alkyldihalides in dimethyl sulphoxide have resulted in new polymers, highlighting the potential for creating materials with tailored features for specific applications (Mallakpour, Karami-Dezcho, & Sheikholeslami, 1998).

Synthesis of Multilayered Pyridinophanes

The synthesis of multilayered pyridinophanes using related chemical methodologies demonstrates the versatility of these compounds in constructing complex molecular architectures. Such syntheses involve coupling reactions and reductions, indicating the potential for these compounds to serve as building blocks in organic synthesis and materials science (Shibahara, Watanabe, Aso, & Shinmyozu, 2008).

Tuning Optical Properties

Compounds structurally related to "5,5'-((methylazanediyl)bis(methylene))bis(pyrimidine-2,4(1H,3H)-dione) hydrochloride" have been utilized to tune optical properties in materials. The incorporation of polar and bulky steric substituents has enabled the tuning of the energy of frontier orbitals, impacting the materials' optical properties significantly (Bucevičius et al., 2015).

Antibacterial Evaluation

The synthesis and characterization of barbituric acid derivatives related to "this compound" have shown promising antibacterial activity. This suggests potential applications in developing new antibacterial agents, highlighting the importance of structural modifications to enhance biological activity (Shukla et al., 2019).

Coordination Chemistry and Supramolecular Architectures

The coordination of related compounds to metal centers has led to the formation of complex supramolecular architectures. These studies demonstrate the ability of such compounds to act as ligands, forming diverse structures from dinuclear to three-dimensional frameworks, which could be exploited in catalysis, material science, and nanotechnology (Zheng et al., 2003).

Mechanism of Action

The compound acts as an inhibitor of the HIV capsid protein. The in vitro evaluation in an HIV p24 assay revealed that it has significant inhibitory activity .

Safety and Hazards

The compound was found to be noncytotoxic in BA/F3 and Mo7e cell lines , indicating that it may have a good safety profile.

Future Directions

The compound showed promising activity as an HIV capsid protein inhibitor, suggesting that it could be a potential drug candidate for the development of novel antimicrobial agents . Further studies are needed to confirm its efficacy and safety in clinical settings.

Properties

IUPAC Name

5-[[(2,4-dioxo-1H-pyrimidin-5-yl)methyl-methylamino]methyl]-1H-pyrimidine-2,4-dione;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O4.ClH/c1-16(4-6-2-12-10(19)14-8(6)17)5-7-3-13-11(20)15-9(7)18;/h2-3H,4-5H2,1H3,(H2,12,14,17,19)(H2,13,15,18,20);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWNTRACYMLZEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CNC(=O)NC1=O)CC2=CNC(=O)NC2=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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